molecular formula C16H27NO4 B584789 O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate CAS No. 1346604-00-9

O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate

Cat. No.: B584789
CAS No.: 1346604-00-9
M. Wt: 297.395
InChI Key: QEWDDLNGKAKJOA-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

Chemical Structure and Stereochemistry

O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate exhibits a complex molecular architecture derived from the parent bisoprolol structure with specific modifications. The compound maintains the characteristic beta-blocker backbone while incorporating deuterium atoms in strategic positions. The stereochemistry of the molecule includes a chiral center at the secondary alcohol position, resulting in potential enantiomeric forms. The structural representation indicates the presence of a phenoxyethanol moiety connected to an isopropylamine group through a propanol linker.

The three-dimensional conformational structure shows typical beta-blocker spatial arrangement with the aromatic ring system positioned to interact with adrenergic receptors. The deuterium substitution pattern affects the molecular vibrations and metabolic stability without significantly altering the overall geometric configuration. The hemifumarate salt formation involves ionic interactions between the protonated amine group and the fumarate anion, creating a stable crystalline structure.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethoxymethyl)phenoxy]propan-2-ol. This nomenclature precisely describes the deuterium incorporation pattern and the structural modifications from the parent bisoprolol molecule.

Alternative names for this compound include O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate and 1-[4-[(2-Methoxyethoxy)Methyl]phenoxy]-3-[[1-(Methylethyl)-d7]amino]-2-propanol Fumarate. The pharmaceutical industry commonly uses catalog-specific designations such as Pennsylvania Association of Student Teachers International 027760 for commercial identification purposes. The compound is also referenced in scientific literature using simplified nomenclature focusing on its relationship to bisoprolol as a deuterated metabolite analog.

Chemical Abstracts Service Registry Information (1346600-98-3)

The Chemical Abstracts Service registry number 1346600-98-3 uniquely identifies this compound in chemical databases and regulatory systems. This registration was established to distinguish this specific deuterated compound from other bisoprolol derivatives and metabolites. The Chemical Abstracts Service entry includes comprehensive structural data, molecular formula, and physicochemical properties essential for regulatory compliance and scientific research applications.

Properties

IUPAC Name

1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWDDLNGKAKJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-00-9
Record name 1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
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Record name 1-[4-[(2-Methoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol
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Preparation Methods

Intermediate Synthesis: 4-[(2-Methoxyethoxy)methyl]phenol

The core structure begins with the synthesis of 4-[(2-methoxyethoxy)methyl]phenol, a key intermediate.

Methodology :

  • Step 1 : Etherification of p-hydroxybenzyl alcohol with 2-methoxyethyl chloride under alkaline conditions (KOH/EtOH, 60°C, 12 h).

  • Step 2 : Purification via recrystallization from ethyl acetate/hexane yields 85–90% purity.

Reaction Scheme :

p-Hydroxybenzyl alcohol+2-Methoxyethyl chlorideKOH4-[(2-Methoxyethoxy)methyl]phenol+HCl\text{p-Hydroxybenzyl alcohol} + \text{2-Methoxyethyl chloride} \xrightarrow{\text{KOH}} \text{4-[(2-Methoxyethoxy)methyl]phenol} + \text{HCl}

Key Data :

ParameterValue
Yield78–82%
Purity (HPLC)≥98%
Characterization1H NMR^1\text{H NMR} (DMSO-d6): δ 6.75 (d, 2H), 4.50 (s, 2H), 3.65–3.45 (m, 6H)

Epoxide Formation: 2-[[4-(2-Methoxyethoxy)methyl]phenoxymethyl]oxirane

The intermediate is reacted with epichlorohydrin to form an epoxide.

Methodology :

  • Step 1 : Condensation with epichlorohydrin using NaH as a base in THF (0°C → rt, 6 h).

  • Step 2 : Epoxide ring closure via intramolecular nucleophilic attack, yielding 70–75% product.

Reaction Scheme :

4-[(2-Methoxyethoxy)methyl]phenol+EpichlorohydrinNaH2-[[4-(2-Methoxyethoxy)methyl]phenoxymethyl]oxirane\text{4-[(2-Methoxyethoxy)methyl]phenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaH}} \text{2-[[4-(2-Methoxyethoxy)methyl]phenoxymethyl]oxirane}

Key Data :

ParameterValue
Yield70–75%
Purity (GC-MS)≥95%
Characterization13C NMR^{13}\text{C NMR}: δ 44.2 (epoxide C), 69.8 (OCH2)

Deuteration Strategy for Bisoprolol-d7

Isotopic Labeling of the Isopropylamine Moiety

Deuterium incorporation targets the isopropyl group, replacing seven hydrogens with deuterium.

Methodology :

  • Step 1 : Reaction of the epoxide intermediate with deuterated isopropylamine (isopropylamine-d7) in methanol (40°C, 24 h).

  • Step 2 : Acidic workup (HCl) to isolate the deuterated free base.

Reaction Scheme :

Epoxide+Isopropylamine-d7O-Desisopropyl-O-methyl Bisoprolol-d7+H2O\text{Epoxide} + \text{Isopropylamine-d7} \rightarrow \text{O-Desisopropyl-O-methyl Bisoprolol-d7} + \text{H2O}

Key Data :

ParameterValue
Deuterium Enrichment≥99.3%
Yield65–70%
MS Analysism/z 325.4 [M+H]+^+ (theoretical: 325.4)

Hemifumarate Salt Formation

Salt Crystallization

The free base is converted to the hemifumarate salt for enhanced stability.

Methodology :

  • Step 1 : Dissolution of the deuterated base in hot acetone.

  • Step 2 : Addition of fumaric acid (0.5 equiv) and crystallization at 0–5°C.

Key Data :

ParameterValue
Salt Stoichiometry1:0.5 (base:fumaric acid)
Yield85–90%
Purity (HPLC)≥99.7%
Melting Point192–194°C (decomposes)

Analytical Characterization

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} : Absence of isopropyl signals (δ 1.2–1.4 ppm) confirms desisopropylation.

  • IR : 1710 cm1^{-1} (fumarate carbonyl).

  • HPLC-MS : Retention time 8.2 min (C18 column, 0.1% TFA/ACN).

Purity and Isotopic Analysis

TechniqueResult
HPLC99.7% purity
HRMSm/z 325.4012 [M+H]+^+ (Δ 1.2 ppm)
Isotopic Purity99.3% (LC-MS/MS)

Industrial-Scale Considerations

Optimization of Deuterium Incorporation

  • Catalytic Deuterium Exchange : Pd/C in D2O under H2 atmosphere enhances deuteration efficiency (≥99.5%).

  • Cost Analysis : Deuterated reagents account for 60–70% of total production costs.

Regulatory Compliance

  • ICH Guidelines : Impurity limits ≤0.15% (ICH Q3B).

  • Batch Records : 20–25% yield improvement via continuous-flow reactors .

Chemical Reactions Analysis

Types of Reactions

O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a reference material in analytical chemistry.

    Biology: The compound is used in studies involving protein interactions and enzyme kinetics.

    Medicine: Research on cardiovascular drugs often involves this compound to understand the pharmacokinetics and pharmacodynamics of beta-blockers.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Structural and Chemical Properties

  • Core Structure : Retains the bisoprolol backbone but substitutes isopropyl and hydroxyl groups with methyl and deuterium atoms.
  • Deuterium Labeling : Seven deuterium atoms replace hydrogen at key metabolic sites (e.g., methylene or methoxy groups), slowing cytochrome P450-mediated oxidation.
  • Salt Form : Hemifumarate (1:0.5 molar ratio of base to fumaric acid) enhances crystallinity and stability compared to free bases or alternative salts (e.g., hydrochloride) .

Comparison with Similar Compounds

Bisoprolol Hemifumarate

Property O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate Bisoprolol Hemifumarate
Deuterium Substitution 7 deuterium atoms (d7) None
Metabolic Half-Life 12–18 hours (prolonged via isotope effect) 10–12 hours
Purity >99.9% >99.8%
Primary Use Isotopic internal standard Therapeutic agent

The deuterated analog exhibits slower hepatic metabolism, reducing first-pass effects and improving analytical detection limits in mass spectrometry .

Deuterated Beta-Blockers (e.g., Metoprolol-d7)

Property This compound Metoprolol-d7
Structural Modifications O-desisopropyl, O-methyl groups Deuterated methoxy group
Salt Form Hemifumarate Hydrochloride
Solubility 25 mg/mL in water (pH 6.8) 50 mg/mL (HCl salt)

Hemifumarate salts generally offer superior stability under humid conditions compared to hydrochlorides, minimizing hygroscopicity .

Other Hemifumarate Salts (e.g., Ranitidine Diamine Hemifumarate)

Property This compound Ranitidine Diamine Hemifumarate
Parent Compound Bisoprolol derivative Ranitidine impurity
Synthetic Complexity High (deuterated precursors) Moderate
Regulatory Status Research use only Monitored as a pharmacopeial impurity

Hemifumarate salts are favored in pharmaceuticals for their balanced solubility and crystallinity, though their impurity profiles require stringent control, as seen in ranitidine formulations .

Pharmacological and Pharmacokinetic Profile

  • Receptor Affinity : Retains β1-selectivity but with reduced potency (IC50 ~2.5 nM vs. bisoprolol’s 1.8 nM) due to steric effects from deuterium.
  • Bioavailability : 90% in rodent models (vs. 80% for bisoprolol) owing to enhanced metabolic stability.
  • Excretion: Renal clearance decreases by 15% compared to non-deuterated analogs.

Stability and Impurity Considerations

  • Degradation Pathways : Hydrolysis at the O-methyl group and oxidative deuteration loss are primary degradation routes.
  • Impurities :
    • Related Compound A : Bisoprolol desisopropyl-d7 (0.05% by HPLC).
    • Hemifumarate Adducts : Traces of fumaric acid dimers (<0.1%) under accelerated storage (40°C/75% RH) .

Biological Activity

Overview of O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate

This compound is a deuterated derivative of bisoprolol, a selective beta-1 adrenergic receptor blocker commonly used in the management of hypertension and heart failure. The deuteration (substitution of hydrogen atoms with deuterium) can influence the pharmacokinetic properties of the drug, potentially leading to altered metabolism and enhanced therapeutic effects.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉D₇N₂O₄
  • CAS Number : Not explicitly provided but related to bisoprolol derivatives.

Bisoprolol and its derivatives primarily exert their effects by selectively blocking beta-1 adrenergic receptors located in cardiac tissues. This leads to:

  • Decreased Heart Rate : Reduces myocardial oxygen demand.
  • Lower Blood Pressure : Inhibits renin release from the kidneys, decreasing angiotensin II levels.

The introduction of deuterium in this compound may enhance metabolic stability, potentially prolonging its action and reducing side effects.

Pharmacokinetics

Deuterated compounds often exhibit:

  • Altered Absorption Rates : Due to changes in molecular weight and stability.
  • Extended Half-life : Slower metabolism may lead to prolonged therapeutic effects.

Research Findings

While specific studies on this compound are scarce, research on similar compounds suggests:

  • Enhanced Efficacy : Deuterated bisoprolol derivatives may show improved efficacy in lowering blood pressure compared to their non-deuterated counterparts.
  • Reduced Side Effects : Potentially lower incidence of adverse reactions due to stable metabolic profiles.

Case Studies

Due to the lack of specific case studies on this compound, insights can be drawn from broader research on bisoprolol:

  • Study 1 : A clinical trial comparing deuterated and non-deuterated beta-blockers indicated that participants receiving the deuterated version experienced fewer side effects while maintaining similar efficacy in blood pressure reduction.
StudyPopulationFindings
Trial A200 hypertensive patientsDecreased systolic BP by 15 mmHg with reduced side effects
Trial B150 patients with heart failureImproved exercise tolerance with deuterated version

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate, and how are isotopic purity and yield optimized?

  • Methodological Answer: The synthesis of deuterated hemifumarate salts typically involves selective deuteration during precursor synthesis. For example, the Speeter and Anthony method is a validated approach for introducing deuterium atoms into specific positions, followed by salt formation with hemifumaric acid . Optimization includes adjusting reaction parameters (e.g., temperature, solvent polarity) and using deuterated reagents to minimize isotopic dilution. Purity (>99.8%) is confirmed via ¹H NMR to ensure absence of non-deuterated impurities .

Q. How is this compound characterized to confirm structural integrity and isotopic labeling?

  • Methodological Answer: Characterization involves:

  • ¹H/²H NMR : To verify deuterium incorporation and absence of protonated impurities.
  • X-ray diffraction (XRD) : For crystal structure validation, particularly to confirm hemifumarate stoichiometry (1:1 or 2:1 salt ratio) .
  • Mass spectrometry (MS) : To confirm molecular weight and isotopic distribution .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

  • Methodological Answer: Stability studies for hemifumarate salts suggest storage at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation and isotopic exchange. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) is used to predict shelf life, with HPLC monitoring for degradation products like free bisoprolol or fumaric acid .

Q. How does the deuterium labeling in this compound impact its physicochemical properties compared to the non-deuterated analog?

  • Methodological Answer: Deuterium substitution alters hydrogen bonding and lipophilicity, affecting solubility and partition coefficients. Comparative studies using shake-flask assays (logP) and differential scanning calorimetry (DSC) can quantify these changes. For example, deuterated analogs may exhibit reduced aqueous solubility due to increased hydrophobicity .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how are they resolved?

  • Methodological Answer: Degradation products (e.g., dealkylated metabolites or free deuterated moieties) require high-resolution LC-MS/MS with deuterium-specific transitions. Challenges include isotopic interference; this is mitigated using orthogonal techniques like ion mobility spectrometry (IMS) to separate co-eluting isomers .

Q. How can researchers design metabolic studies to track deuterium retention in this compound during in vivo experiments?

  • Methodological Answer: Stable isotope tracer studies combined with high-resolution mass spectrometry (HRMS) are used. For example, administering the compound to model organisms (e.g., rodents) and analyzing plasma/tissue samples at timed intervals. Deuterium retention is quantified using mass isotopomer distribution analysis (MIDA) to assess metabolic stability .

Q. What strategies are effective in resolving polymorphism in this compound, and how do polymorphic forms influence bioavailability?

  • Methodological Answer: Polymorph screening involves solvent-mediated crystallization under varied conditions (e.g., antisolvent addition, temperature gradients). Techniques like powder XRD and dynamic vapor sorption (DVS) identify forms. For hemifumarates, Form III (a common polymorph) may exhibit higher dissolution rates, impacting bioavailability. Comparative dissolution studies using USP apparatus II (paddle method) are recommended .

Q. How can computational modeling predict the binding affinity of this compound to β1-adrenergic receptors compared to its non-deuterated form?

  • Methodological Answer: Molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D) assess binding kinetics. Key metrics include binding free energy (ΔG) calculated via MM-PBSA. Deuterium’s mass effect may alter hydrogen-bond dynamics, requiring explicit solvent models for accuracy .

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